molecular formula C15H19N5O3 B2968218 1,3,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 869344-97-8

1,3,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Número de catálogo: B2968218
Número CAS: 869344-97-8
Peso molecular: 317.349
Clave InChI: XYRCENKWFZTDAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3,7-Trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine core substituted with methyl groups at positions 1, 3, and 5. The tetrahydrofuran-2-ylmethyl group at position 8 distinguishes it from related compounds, conferring unique physicochemical and pharmacological properties. This compound belongs to a class of molecules extensively studied for their interactions with serotonin (5-HT) receptors and phosphodiesterases (PDEs), particularly in the context of neurological disorders such as depression and anxiety .

Propiedades

IUPAC Name

2,4,7-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-9-7-20-11-12(17(2)15(22)18(3)13(11)21)16-14(20)19(9)8-10-5-4-6-23-10/h7,10H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRCENKWFZTDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1,3,7-Trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a novel compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of imidazo[2,1-f]purines and is structurally characterized by the presence of a tetrahydrofuran moiety. Its chemical formula is C13H16N4O3C_{13}H_{16}N_4O_3, with a molecular weight of approximately 284.29 g/mol. The presence of the trimethyl and tetrahydrofuran groups suggests potential interactions with biological targets.

Research indicates that 1,3,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits significant activity as an adenosine receptor antagonist . Specifically, it has shown selective binding affinity towards the human A3 adenosine receptor, which is implicated in various physiological processes including inflammation and neuroprotection .

Pharmacological Effects

The compound has been evaluated for several pharmacological effects:

  • Anti-inflammatory Activity : Studies have demonstrated that this compound can reduce inflammatory responses in vitro and in vivo models by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Its ability to modulate adenosine receptors suggests potential applications in neurodegenerative diseases. In animal models of Parkinson's disease, it has shown promise in alleviating symptoms and protecting neuronal integrity .
  • Antimicrobial Properties : Preliminary studies indicate that the compound possesses antifungal activity against certain strains of fungi. This could be attributed to its structural similarity to known antifungal agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of the compound:

  • Adenosine Receptor Binding Assays : A series of binding assays using radiolabeled ligands demonstrated that 1,3,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a high affinity for A3 receptors compared to other subtypes (A1 and A2A), suggesting its potential as a selective therapeutic agent for conditions involving adenosine dysregulation .
  • In Vivo Efficacy Studies : In rodent models of neurodegeneration, administration of the compound resulted in significant improvement in motor function and reduction of neuroinflammation markers compared to control groups. This highlights its potential utility in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Adenosine Receptor AntagonismHigh affinity for A3 receptors
Anti-inflammatoryReduction in pro-inflammatory cytokines
NeuroprotectionImprovement in motor function in animal models
AntifungalActivity against specific fungal strains

Comparación Con Compuestos Similares

Receptor Selectivity

  • The target compound exhibits partial agonism at 5-HT1A receptors, a property shared with AZ-853 and AZ-861. However, AZ-861’s trifluoromethyl group enhances PDE inhibition, while the target compound’s tetrahydrofuran group reduces off-target effects on lipid metabolism .
  • Compound 4b acts as a selective 5-HT1A antagonist, contrasting with the partial agonism of other analogs. This antagonism correlates with distinct antidepressant-anxiolytic activity .

Metabolic Stability and Permeability

  • The tetrahydrofuran-2-ylmethyl group in the target compound improves metabolic stability compared to piperazinylalkyl derivatives (e.g., AZ-853), which show rapid hepatic clearance due to oxidative metabolism of the piperazine ring .
  • Compound 4b demonstrates high intestinal absorption (Papp = 5.8 × 10<sup>−6</sup> cm/s) and low plasma protein binding, unlike the target compound, which requires structural optimization for enhanced bioavailability .

Enzyme Inhibition

  • While the target compound weakly inhibits PDE4B (IC50 ~1.2 µM) and PDE10A (IC50 ~2.5 µM), AZ-861 shows stronger PDE4B inhibition (IC50 = 0.8 µM), attributed to its trifluoromethylphenyl group’s electron-withdrawing effects .

Structure-Activity Relationship (SAR) Insights

  • C8 Substitution :
    • Alkyl chains (e.g., tetrahydrofuran-2-ylmethyl) enhance metabolic stability but reduce receptor affinity.
    • Piperazinylalkyl chains improve 5-HT1A/5-HT7 binding but increase off-target PDE inhibition .
  • Aromatic Modifications :
    • Fluorine or trifluoromethyl groups at para positions (e.g., AZ-861) enhance PDE inhibition and receptor potency .
    • Mercapto groups (e.g., Compound 11c) introduce reactivity but limit therapeutic utility due to instability .

Research Findings and Clinical Relevance

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.